4-Chloro-7-methoxy-6-quinolyl Acetate
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Overview
Description
4-Chloro-7-methoxy-6-quinolyl acetate is an organic compound with the molecular formula C11H9ClN2O3 and a molecular weight of 252.66 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-methoxy-6-quinolyl acetate typically involves the reaction of 4-chloro-7-methoxyquinazolin-6-yl acetate with acetic anhydride in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the purification of the final product through crystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-7-methoxy-6-quinolyl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, which have applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Chloro-7-methoxy-6-quinolyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-7-methoxy-6-quinolyl acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is known to affect DNA synthesis and repair mechanisms .
Comparison with Similar Compounds
- 4-Chloro-6-methoxyquinoline
- 7-Methoxy-4-chloroquinoline
- 4-Chloro-7-methoxyquinazoline
Comparison: 4-Chloro-7-methoxy-6-quinolyl acetate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher potency in certain biological assays and has a broader range of applications .
Properties
Molecular Formula |
C12H10ClNO3 |
---|---|
Molecular Weight |
251.66 g/mol |
IUPAC Name |
(4-chloro-7-methoxyquinolin-6-yl) acetate |
InChI |
InChI=1S/C12H10ClNO3/c1-7(15)17-12-5-8-9(13)3-4-14-10(8)6-11(12)16-2/h3-6H,1-2H3 |
InChI Key |
WTUMMCSMKWOBPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=CN=C2C=C1OC)Cl |
Origin of Product |
United States |
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